![molecular formula C11H7FN2O4 B2493991 3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 868143-08-2](/img/structure/B2493991.png)
3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Description
3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (3-FP-DTP-5-COOH) is a fluorinated derivative of pyrimidine and is an important organic compound in the field of synthetic chemistry. It is a versatile building block for organic synthesis and is used in a variety of applications in the laboratory. 3-FP-DTP-5-COOH has been studied extensively and its properties have been used to develop various novel compounds with potential therapeutic applications.
Scientific Research Applications
- Anti-Inflammatory Agents : 3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives have been investigated for their anti-inflammatory properties. Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or as leads for novel drug development .
- Cyclooxygenase (COX) Inhibition : The compound’s structural features may allow it to interact with COX enzymes, which play a crucial role in inflammation. Understanding its COX inhibition profile is essential for drug design .
- Boron Reagents : 3-(2-Fluorophenyl)-propionic acid derivatives containing boron functionalities are valuable in Suzuki–Miyaura cross-coupling reactions. These reactions enable the construction of carbon–carbon bonds, making them useful in organic synthesis .
- Transition Metal-Catalyzed Reactions : Researchers explore its reactivity in transition metal-catalyzed processes, such as palladium-catalyzed coupling reactions, to create complex molecules .
- Polymer Modification : The compound’s carboxylic acid group can participate in polymerization reactions. Researchers investigate its incorporation into polymers to enhance properties like solubility, thermal stability, or biodegradability .
- Enzyme Inhibition Studies : Researchers use 3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives as enzyme inhibitors. By studying their interactions with specific enzymes, they gain insights into enzyme mechanisms and potential therapeutic targets .
- Quantum Chemical Calculations : Scientists employ computational methods to explore the electronic structure, stability, and reactivity of this compound. Density functional theory (DFT) calculations provide valuable data for understanding its behavior .
- Metabolite Identification : Investigating the metabolic fate of 3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in vivo is crucial. Researchers analyze its metabolites to assess bioavailability, clearance, and potential toxicity .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Biochemical Studies
Computational Chemistry and Molecular Modeling
Pharmacokinetics and Metabolism Studies
properties
IUPAC Name |
3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-7-3-1-2-4-8(7)14-9(15)6(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFOVQFSBFYBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CNC2=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid |
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